molecular formula C9H16O4 B14483169 2,3-Dihydroxypropyl cyclopentanecarboxylate CAS No. 65193-54-6

2,3-Dihydroxypropyl cyclopentanecarboxylate

Cat. No.: B14483169
CAS No.: 65193-54-6
M. Wt: 188.22 g/mol
InChI Key: HILDPPSVVNJVAR-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl cyclopentanecarboxylate is an organic compound that features a cyclopentane ring attached to a carboxylate group and a 2,3-dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production rate. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,3-Dihydroxypropyl cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl cyclopentanecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylate and alcohol moieties, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylate group but lacks the 2,3-dihydroxypropyl moiety.

    2,3-Dihydroxypropyl laurate: Contains the 2,3-dihydroxypropyl group but has a different fatty acid ester.

Uniqueness

2,3-Dihydroxypropyl cyclopentanecarboxylate is unique due to the combination of the cyclopentane ring and the 2,3-dihydroxypropyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

65193-54-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2,3-dihydroxypropyl cyclopentanecarboxylate

InChI

InChI=1S/C9H16O4/c10-5-8(11)6-13-9(12)7-3-1-2-4-7/h7-8,10-11H,1-6H2

InChI Key

HILDPPSVVNJVAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)OCC(CO)O

Origin of Product

United States

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